Oxepino[4,5-B]pyridine
Description
Oxepino[4,5-B]pyridine is a bicyclic heterocyclic compound comprising a pyridine ring fused with a seven-membered oxepine ring (containing one oxygen atom). These analogs share the pyridine backbone fused with five-membered heterocycles (imidazole, oxazole, or thiazole), making them relevant for comparative analysis .
Properties
CAS No. |
108744-92-9 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.161 |
IUPAC Name |
oxepino[4,5-b]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-8-3-6-11-7-4-9(8)10-5-1/h1-7H |
InChI Key |
UMVAKJYMOSCMHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=COC=C2)N=C1 |
Synonyms |
Oxepino[4,5-b]pyridine (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence : The heteroatom in the fused ring (N in imidazole, O in oxazole, S in thiazole) alters electronic density, impacting reactivity. For example, sulfur in thiazolo derivatives enhances π-stacking interactions in anticancer applications .
- Synthetic Flexibility : Imidazo derivatives are synthesized via palladium-mediated cross-coupling (e.g., XantPhos/Pd(OAc)₂), achieving yields up to 95% , while oxazolo derivatives often require regioselective cyclization .
Pharmacological and Functional Properties
Table 2: Pharmacological Activities
Critical Findings :
- Imidazo Derivatives: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a potent carcinogen formed in cooked meats. Flavonoids (e.g., from sweet potato leaves) inhibit PhIP formation by 67–80% via scavenging reactive intermediates .
- Oxazolo Derivatives : Methyl and fluorophenyl substituents enhance bioavailability and target specificity. For example, 2-methyloxazolo[4,5-b]pyridine (CAS 86467-39-2) is a scaffold for anti-inflammatory drug discovery .
- Thiazolo Derivatives : 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one exhibits cytotoxicity against cancer cells, with structure-activity relationships (SAR) guided by substituent positioning .
Challenges and Contradictions
- Dual Roles of Inhibitors : While α-dicarbonyl compounds (e.g., glyoxal) reduce PhIP formation by consuming precursors like phenylalanine, they may also promote PhIP generation via alternative pathways (e.g., phenylacetaldehyde formation) .
- Ligand Dependency : Palladium-mediated synthesis of imidazo derivatives is highly ligand-dependent (e.g., BINAP vs. XantPhos), with steric effects dictating cross-coupling efficiency .
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